Dehydromonocrotaline
Overview
Description
Dehydromonocrotaline is a metabolite of monocrotaline, a pyrrolizidine alkaloid found in plants of the Crotalaria genus. This compound is known for its toxic effects on humans and animals, primarily affecting the liver and lungs. This compound is formed through the dehydrogenation of monocrotaline and is highly reactive, capable of forming adducts with cellular macromolecules such as DNA and proteins .
Mechanism of Action
Target of Action:
DHM primarily targets DNA. Specifically, it alkylates guanines at the N7 position within DNA sequences, with a preference for 5′-GG and 5′-GA sequences . This alkylation process forms covalent bonds between DHM and guanine bases.
Mode of Action:
Upon binding to DNA, DHM generates piperidine- and heat-resistant multiple DNA crosslinks. These crosslinks are confirmed through electrophoresis and electron microscopy. The exact structure of the crosslinked DNA fragments remains to be fully elucidated, but it is proposed that DHM rapidly polymerizes into a structure capable of crosslinking several DNA fragments .
Result of Action:
DHM-induced DNA crosslinks and adducts can lead to:
Action Environment:
Environmental factors play a crucial role in DHM’s efficacy and stability:
Biochemical Analysis
Biochemical Properties
Dehydromonocrotaline interacts with various biomolecules, including enzymes, proteins, and DNA. It alkylates guanines at the N7 position of DNA with a preference for 5′-GG and 5′-GA sequences . This interaction is believed to play a significant role in its biochemical reactions.
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function by causing DNA crosslinking . This crosslinking has been suggested to play a role in its activity . It also generates piperidine- and heat-resistant multiple DNA crosslinks .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DNA. It alkylates guanines at the N7 position of DNA with a preference for 5′-GG and 5′-GA sequences . In addition, it generates piperidine- and heat-resistant multiple DNA crosslinks . This ability to form interstrand DNA-DNA crosslinks is considered a significant part of its mechanism of action .
Temporal Effects in Laboratory Settings
Its ability to generate heat-resistant multiple DNA crosslinks suggests that it may have long-term effects on cellular function .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It is metabolized by hepatic cytochrome P450 enzymes to form pyrroles . This metabolic activation is considered crucial for its toxicity .
Preparation Methods
Dehydromonocrotaline can be synthesized from monocrotaline through chemical oxidation. One common method involves the use of o-chloranil as the oxidizing agent. The reaction is carried out in chloroform, and the resulting product is this compound . The reaction conditions typically involve shaking the solution vigorously for a short period before allowing phase separation to occur .
Chemical Reactions Analysis
Dehydromonocrotaline undergoes several types of chemical reactions, including:
Alkylation: It alkylates guanines at the N7 position of DNA, with a preference for 5′-GG and 5′-GA sequences.
Crosslinking: It generates multiple DNA crosslinks that are resistant to heat and alkali.
Binding to Nucleophiles: This compound binds to nucleophiles via the C7 and C9 positions, forming DNA-DNA and DNA-protein crosslinks.
Common reagents and conditions used in these reactions include Tris-EDTA buffer and potassium phosphate buffer at physiological pH . The major products formed from these reactions are DNA adducts and crosslinked DNA fragments .
Scientific Research Applications
Dehydromonocrotaline has several scientific research applications:
Toxicology: It is used to study the toxic effects of pyrrolizidine alkaloids on the liver and lungs.
DNA Damage Studies: Its ability to form DNA adducts and crosslinks makes it a valuable tool for studying DNA damage and repair mechanisms.
Cancer Research: Due to its DNA-alkylating properties, this compound is investigated for its potential use in cancer chemotherapy.
Pharmacology: It is used to understand the metabolic pathways and mechanisms of action of pyrrolizidine alkaloids.
Comparison with Similar Compounds
Dehydromonocrotaline is similar to other pyrrolizidine alkaloids such as lasiocarpine and riddelliine. it is unique in its ability to form multiple DNA crosslinks that are resistant to heat and alkali . Other similar compounds include:
Lasiocarpine: Another pyrrolizidine alkaloid with hepatotoxic and carcinogenic properties.
Riddelliine: Known for its genotoxic and carcinogenic effects.
This compound’s unique ability to form stable DNA crosslinks sets it apart from these other compounds, making it a valuable tool for studying DNA damage and repair mechanisms .
Properties
IUPAC Name |
(1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadeca-10(16),11-diene-3,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-9-13(18)23-11-5-7-17-6-4-10(12(11)17)8-22-14(19)16(3,21)15(9,2)20/h4,6,9,11,20-21H,5,7-8H2,1-3H3/t9-,11+,15+,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONSVLURFASOJK-LLAGZRPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC2CCN3C2=C(COC(=O)C(C1(C)O)(C)O)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@H]2CCN3C2=C(COC(=O)[C@]([C@]1(C)O)(C)O)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177860 | |
Record name | Monocrotaline pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23291-96-5 | |
Record name | (3R,4R,5R,13aR)-4,5,8,12,13,13a-Hexahydro-4,5-dihydroxy-3,4,5-trimethyl-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23291-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monocrotaline pyrrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023291965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monocrotaline pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,8-DIDEHYDROMONOCROTALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HW8C6SVG7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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